molecular formula C7H7ClN4O B14541241 6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 62072-39-3

6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B14541241
CAS No.: 62072-39-3
M. Wt: 198.61 g/mol
InChI Key: KCTCPXHDDWKBNI-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylhydrazine, followed by cyclization with triethyl orthoformate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities. Its chlorine and ethyl substituents contribute to its unique reactivity and interaction with molecular targets .

Properties

CAS No.

62072-39-3

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

6-chloro-2-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one

InChI

InChI=1S/C7H7ClN4O/c1-2-11-7(13)12-6(10-11)4-3-5(8)9-12/h3-4H,2H2,1H3

InChI Key

KCTCPXHDDWKBNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N2C(=N1)C=CC(=N2)Cl

Origin of Product

United States

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